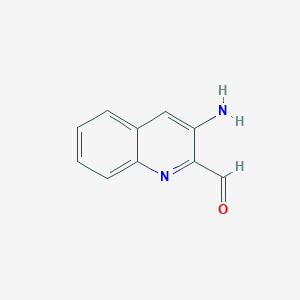
(R)-N-acetyl aminoindan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-acetyl aminoindan is a chiral compound with significant pharmacological properties. It is a derivative of aminoindan, which is known for its role in the treatment of neurodegenerative diseases such as Parkinson’s disease. The compound is characterized by its unique structure, which includes an indane ring system and an acetylated amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-acetyl aminoindan typically involves the dynamic kinetic resolution of racemic aminoindan. One method involves the use of a racemization catalyst such as Pd/layered double-hydroxide-dodecyl sulfate anion (PD/LDH-DS) combined with lipase Novozym 435 as the resolution catalyst. The reaction is carried out in toluene with 4-chlorophenyl valerate as the acyl donor, at a temperature of 55°C for 15 hours .
Industrial Production Methods
Industrial production of ®-N-acetyl aminoindan can be achieved through a similar process, with optimization for large-scale synthesis. The use of efficient racemization and resolution catalysts ensures high yield and enantiomeric purity, which is crucial for its pharmacological applications.
化学反应分析
Types of Reactions
®-N-acetyl aminoindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-N-acetyl aminoindan, such as alcohols, ketones, and substituted aminoindans.
科学研究应用
®-N-acetyl aminoindan has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its neuroprotective properties and potential therapeutic effects in neurodegenerative diseases.
Medicine: It is a key intermediate in the synthesis of drugs for Parkinson’s disease and other neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-N-acetyl aminoindan involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, the compound helps to increase dopamine levels, thereby alleviating symptoms of Parkinson’s disease . Additionally, it exhibits neuroprotective effects by preventing oxidative stress and apoptosis in neuronal cells .
相似化合物的比较
Similar Compounds
Rasagiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with similar therapeutic effects but different metabolic pathways.
Uniqueness
®-N-acetyl aminoindan is unique due to its specific chiral configuration and acetylated amino group, which contribute to its distinct pharmacological profile. Unlike selegiline, which metabolizes into potentially neurotoxic compounds, ®-N-acetyl aminoindan and its derivatives are known for their neuroprotective properties .
属性
CAS 编号 |
169105-02-6 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m1/s1 |
InChI 键 |
UOOXDDHYFFXMJJ-LLVKDONJSA-N |
手性 SMILES |
CC(=O)N[C@@H]1CCC2=CC=CC=C12 |
规范 SMILES |
CC(=O)NC1CCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



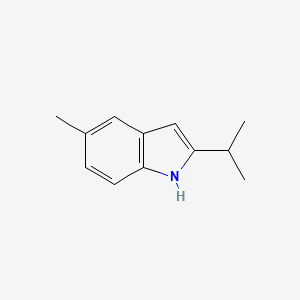

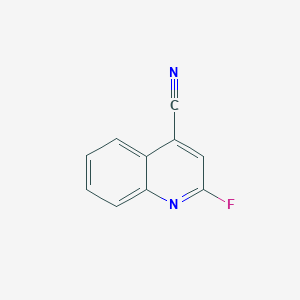
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)


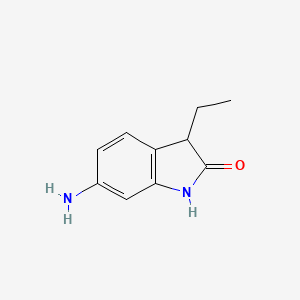

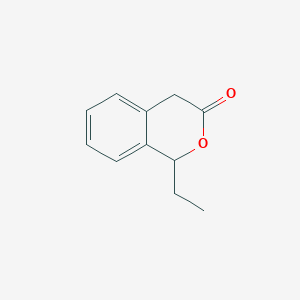
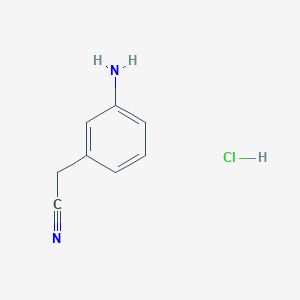
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
